molecular formula C19H16N2O4 B4993121 N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide

N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide

Cat. No. B4993121
M. Wt: 336.3 g/mol
InChI Key: HULJAUCPGFTAFY-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide, also known as DMNPFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMNPFA is a furan-based compound that has a nitrophenyl and dimethylphenyl substituent on the furan ring. This compound has shown promising results in various scientific studies, including its potential as a fluorescent probe and as a potential inhibitor of various enzymes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide is not fully understood, but it is believed to interact with various enzymes and proteins through non-covalent interactions. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and β-galactosidase. This compound has also been shown to bind to human serum albumin and inhibit its binding to various drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific studies. This compound has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an accumulation of acetylcholine, which can result in various physiological effects, including increased muscle contraction and cognitive enhancement. This compound has also been shown to inhibit the activity of butyrylcholinesterase, which is involved in the metabolism of various drugs.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has several advantages for use in scientific research. Its fluorescent properties make it an excellent tool for studying biological processes, and its ability to inhibit various enzymes makes it a potential therapeutic agent for various diseases. However, there are also limitations to its use. This compound has limited solubility in aqueous solutions, which can limit its application in biological systems. Additionally, the mechanism of action of this compound is not fully understood, which can limit its potential use as a therapeutic agent.

Future Directions

There are several future directions for the use of N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide in scientific research. One potential application is its use as a fluorescent probe for studying protein-protein interactions. This compound has also shown potential as a potential inhibitor of various enzymes, making it a potential therapeutic agent for various diseases. Future research could focus on optimizing the synthesis of this compound to improve its solubility and yield, as well as further understanding its mechanism of action. Overall, this compound has shown great potential as a tool for studying biological processes and as a potential therapeutic agent.

Synthesis Methods

The synthesis of N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide involves the reaction of 2-nitrobenzaldehyde and 2,3-dimethylaniline in the presence of a catalyst, such as zinc chloride or sulfuric acid. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The synthesis of this compound has been optimized to yield high purity and high yield of the compound, making it readily available for scientific research.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and environmental science. One of the most significant applications of this compound is its use as a fluorescent probe. This compound has a high quantum yield and excitation/emission wavelengths that are compatible with various biological systems, making it an excellent tool for studying biological processes. This compound has been used as a probe for detecting protein conformational changes, monitoring enzyme activity, and imaging live cells.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-12-6-5-8-15(13(12)2)20-19(22)18-11-10-17(25-18)14-7-3-4-9-16(14)21(23)24/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULJAUCPGFTAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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